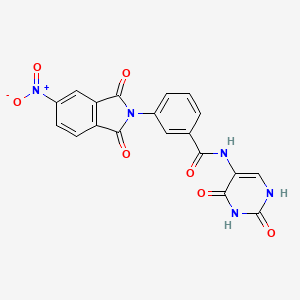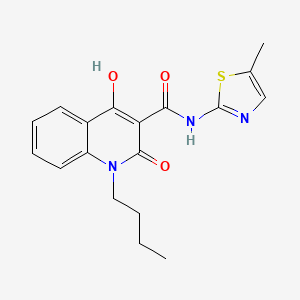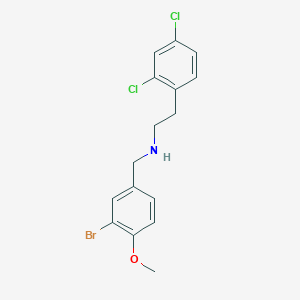![molecular formula C9H9BrN6O B3862761 1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine](/img/structure/B3862761.png)
1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine
Overview
Description
1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. This particular compound features a bromine and methoxy group attached to a phenyl ring, which is further connected to a tetrazole ring through a methyleneamino linkage. Tetrazole derivatives are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural and electronic properties .
Preparation Methods
The synthesis of 1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine typically involves the reaction of 3-bromo-4-methoxybenzaldehyde with 5-aminotetrazole under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for tetrazole derivatives often involve the use of microwave-assisted synthesis or continuous flow reactors to enhance reaction efficiency and yield. These methods provide better control over reaction parameters, such as temperature and pressure, leading to higher purity and yield of the final product .
Chemical Reactions Analysis
1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminotetrazole derivative, while oxidation would result in an oxidized tetrazole compound .
Scientific Research Applications
1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex tetrazole derivatives.
Biology: Tetrazole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tetrazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit the activity of enzymes or modulate receptor functions, leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological target and the context of its application .
Comparison with Similar Compounds
1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine can be compared with other tetrazole derivatives, such as:
1-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]tetrazol-5-amine: This compound has a similar structure but with different substitution patterns on the phenyl ring, leading to variations in its chemical and biological properties.
5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole: This derivative features a pyrazole ring attached to the tetrazole moiety, which can influence its reactivity and biological activity.
5-substituted-1H-tetrazoles:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
1-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]tetrazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN6O/c1-17-8-3-2-6(4-7(8)10)5-12-16-9(11)13-14-15-16/h2-5H,1H3,(H2,11,13,15)/b12-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZOIBSRYBFPFV-LFYBBSHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NN=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NN=N2)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3,5-Dimethylphenyl)methyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B3862684.png)

![Ethyl 6-hydroxy-1-[2-hydroxy-2-(4-nitrophenyl)ethyl]-2,4-dimethylindole-3-carboxylate](/img/structure/B3862692.png)

![N'-[(5-methyl-2-furyl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B3862702.png)
![ethyl N-[4-[(4-bromophenyl)sulfamoyl]phenyl]carbamate](/img/structure/B3862708.png)
![N-[[1-[(2-fluorophenyl)methyl]piperidin-4-yl]methyl]-N-(2-methoxyethyl)-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B3862722.png)
![5-{[4-(BENZYLOXY)-3-ETHOXYPHENYL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B3862728.png)

![(5-bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine](/img/structure/B3862738.png)
![6-(4-hydroxy-1-piperidinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B3862743.png)
![N'-[(E)-(2,6-dichlorophenyl)methylideneamino]-N-(2,3-dimethylphenyl)oxamide](/img/structure/B3862750.png)
![2-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B3862757.png)
![2-(4-CHLOROPHENOXY)-N'-[(E)-(THIOPHEN-2-YL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B3862771.png)
